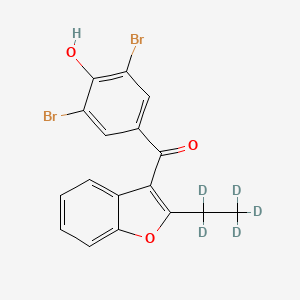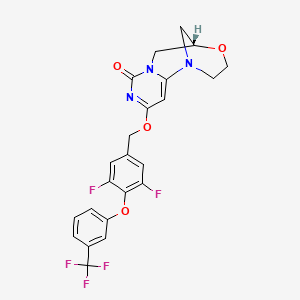
Benzbromarone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzbromarone-d5 is a deuterated form of Benzbromarone, a uricosuric agent used primarily in the treatment of gout. The compound is known for its ability to inhibit the reabsorption of urate in the kidneys, thereby reducing serum urate levels and preventing gout flares . This compound is structurally similar to Benzbromarone but contains deuterium atoms, which can be useful in various scientific research applications, including pharmacokinetic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzbromarone-d5 typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethylbenzofuran and p-anisoyl chloride.
Friedel-Crafts Acylation: These starting materials undergo Friedel-Crafts acylation in the presence of a catalyst to form 2-ethyl-3-p-methoxyphenyl formyl-benzofuran.
Bromination: The final step involves bromination to produce Benzbromarone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of more efficient catalysts and solvents to improve yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzbromarone-d5 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogenation and other substitution reactions are common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenation typically involves reagents like bromine or chlorine.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .
Scientific Research Applications
Benzbromarone-d5 has a wide range of scientific research applications:
Chemistry: Used in studies involving reaction mechanisms and kinetics.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Benzbromarone-d5 exerts its effects by inhibiting the urate transporter 1 (URAT1) in the kidneys. This inhibition reduces the reabsorption of urate, leading to increased excretion and lower serum urate levels . Additionally, this compound is a potent inhibitor of cytochrome P450 2C9, which plays a role in its metabolic effects .
Comparison with Similar Compounds
Similar Compounds
Febuxostat: Another urate-lowering agent, but it primarily inhibits xanthine oxidase.
Probenecid: A uricosuric agent similar to Benzbromarone but with different pharmacokinetics.
Uniqueness
Benzbromarone-d5 stands out due to its dual action of inhibiting both URAT1 and cytochrome P450 2C9. This dual inhibition makes it particularly effective in reducing serum urate levels and managing gout .
Properties
Molecular Formula |
C17H12Br2O3 |
|---|---|
Molecular Weight |
429.1 g/mol |
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-[2-(1,1,2,2,2-pentadeuterioethyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3/i1D3,2D2 |
InChI Key |
WHQCHUCQKNIQEC-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)





![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)

![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)


![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)

